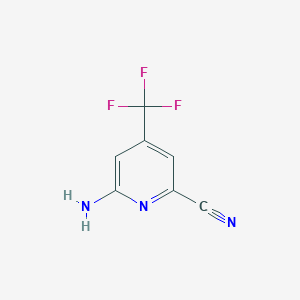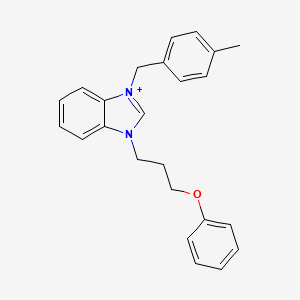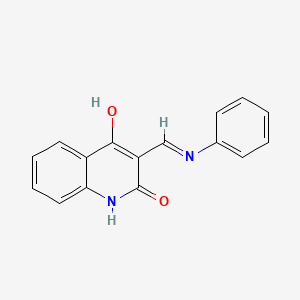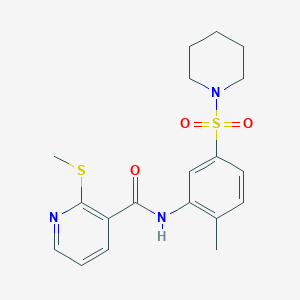
(1S,2S)-2-(2,6-Dimethylmorpholino)cyclohexan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S,2S)-2-(2,6-Dimethylmorpholino)cyclohexan-1-ol is a chiral compound with potential applications in various fields such as chemistry, biology, and medicine. The compound features a cyclohexanol core with a morpholino substituent, which may impart unique chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-2-(2,6-Dimethylmorpholino)cyclohexan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexanone and 2,6-dimethylmorpholine.
Reaction Conditions: The reaction may involve catalytic hydrogenation or other reduction methods to introduce the hydroxyl group at the desired position.
Chirality Induction: Chiral catalysts or chiral auxiliaries may be used to ensure the correct stereochemistry.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route for large-scale production, including:
Catalyst Selection: Choosing efficient and cost-effective catalysts.
Reaction Optimization: Optimizing temperature, pressure, and solvent conditions to maximize yield and purity.
Purification: Employing techniques such as crystallization or chromatography to purify the final product.
化学反応の分析
Types of Reactions
(1S,2S)-2-(2,6-Dimethylmorpholino)cyclohexan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde.
Reduction: Further reduction can lead to the formation of different alcohols.
Substitution: The morpholino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate).
Reduction: Reagents like NaBH₄ (Sodium borohydride) or LiAlH₄ (Lithium aluminium hydride).
Substitution: Conditions may include the use of strong bases or acids to facilitate the reaction.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield cyclohexanone derivatives, while substitution could introduce new functional groups.
科学的研究の応用
Chemistry: As a chiral building block for the synthesis of complex molecules.
Biology: Investigating its effects on biological systems, possibly as a ligand or enzyme inhibitor.
Medicine: Exploring its potential as a pharmaceutical agent, particularly in targeting specific pathways or receptors.
Industry: Utilization in the production of fine chemicals or as an intermediate in the synthesis of other compounds.
作用機序
The mechanism by which (1S,2S)-2-(2,6-Dimethylmorpholino)cyclohexan-1-ol exerts its effects would involve:
Molecular Targets: Binding to specific proteins or receptors.
Pathways Involved: Modulating biochemical pathways, possibly through inhibition or activation of enzymes.
類似化合物との比較
Similar Compounds
(1R,2R)-2-(2,6-Dimethylmorpholino)cyclohexan-1-ol: The enantiomer of the compound, which may have different biological activities.
Cyclohexanol Derivatives: Other compounds with similar cyclohexanol cores but different substituents.
Morpholino Compounds: Compounds with the morpholino group attached to different cores.
Uniqueness
(1S,2S)-2-(2,6-Dimethylmorpholino)cyclohexan-1-ol is unique due to its specific stereochemistry and the presence of both the cyclohexanol and morpholino groups, which may confer distinct chemical and biological properties.
特性
分子式 |
C12H23NO2 |
|---|---|
分子量 |
213.32 g/mol |
IUPAC名 |
(1S,2S)-2-(2,6-dimethylmorpholin-4-yl)cyclohexan-1-ol |
InChI |
InChI=1S/C12H23NO2/c1-9-7-13(8-10(2)15-9)11-5-3-4-6-12(11)14/h9-12,14H,3-8H2,1-2H3/t9?,10?,11-,12-/m0/s1 |
InChIキー |
YRSZSOYQHBRMEW-QQFIATSDSA-N |
異性体SMILES |
CC1CN(CC(O1)C)[C@H]2CCCC[C@@H]2O |
正規SMILES |
CC1CN(CC(O1)C)C2CCCCC2O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(1-cyano-1,2-dimethylpropyl)-2-{[4-(2,4-difluorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B13366472.png)
![6-(2-Chloro-5-iodophenyl)-3-(1-methyl-4-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13366478.png)

![6-(5-Methyl-3-isoxazolyl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13366488.png)
![1-(4-methylphenyl)-N-[2-(trifluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13366489.png)
![1-Benzyl-4-[(4-ethylcyclohexyl)carbonyl]piperazine](/img/structure/B13366490.png)
![3-[6-(3,4-Diethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine](/img/structure/B13366498.png)
![[(1-Cyanocyclohexyl)(methyl)carbamoyl]methyl 2-(furan-2-yl)quinoline-4-carboxylate](/img/structure/B13366503.png)




![N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide](/img/structure/B13366559.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B13366560.png)
